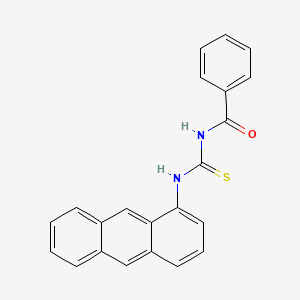![molecular formula C18H13F6NO B2680741 (3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one CAS No. 339017-28-6](/img/structure/B2680741.png)
(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one is an organic compound known for its unique chemical structure and properties. This compound features a conjugated system with a phenyl group and a trifluoromethyl-substituted phenyl group, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one is the polysulfides in lithium-sulfur (Li-S) batteries . The polysulfides are a significant obstacle to the commercialization of Li-S batteries due to their shuttle effect .
Mode of Action
(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound, which modifies the separator in the battery .
Biochemical Pathways
The compound affects the pathway of polysulfide diffusion in Li-S batteries . By suppressing this pathway, (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one improves the capacity and cyclic stability of the batteries .
Pharmacokinetics
The compound’s high electronegativity and large steric hindrance suggest that it may have a significant impact on the bioavailability of the compound within the battery system .
Result of Action
The action of (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one results in improved capacity and cyclic stability of Li-S batteries . Specifically, batteries with the compound-modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Action Environment
The action, efficacy, and stability of (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one are influenced by the environment within the Li-S battery . The compound’s ability to suppress polysulfide diffusion is particularly relevant in the context of the battery’s internal environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable α,β-unsaturated ketone under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Dehydrobenzo12annulene
Uniqueness
This compound is unique due to its trifluoromethyl-substituted phenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desired.
Propiedades
IUPAC Name |
(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO/c1-11(26)16(12-5-3-2-4-6-12)10-25-15-8-13(17(19,20)21)7-14(9-15)18(22,23)24/h2-10,25H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMZNWQBFDUAKS-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2680663.png)
![5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2680664.png)
![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate](/img/structure/B2680665.png)
![2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2680666.png)
![3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2680667.png)
![5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2680668.png)
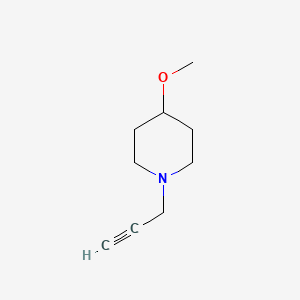
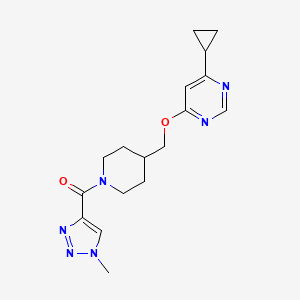
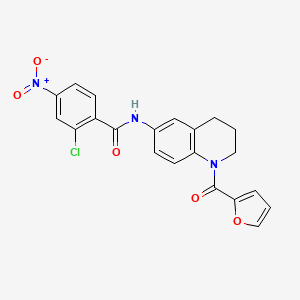

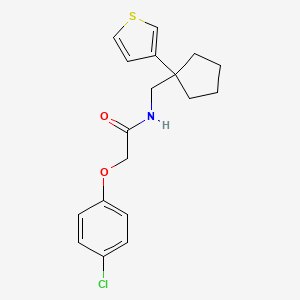
![1-(2-methoxypyridin-4-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-2-one](/img/structure/B2680677.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2680679.png)
